4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
Overview
Description
“4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-” is also known as 4-Hydroxy-TEMPO or TEMPOL . It is a heterocyclic compound and a stable aminoxyl radical . It is used as a catalyst and chemical oxidant . It is less expensive than the related TEMPO, making it economically viable on an industrial scale . It is also an important intermediate of hindered amine light stabilizer and synthetic hindered amine light stabilizer .
Synthesis Analysis
4-Hydroxy-TEMPO is produced from triacetone amine, which is itself made via the condensation of acetone and ammonia . An example synthesis of 4-Hydroxy-TEMPO is from phorone, which is also made from acetone and ammonia .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-TEMPO is represented by the chemical formula C9H18NO2 . The IUPAC name for this compound is (4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyl . The InChI representation of the molecule is InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3 .Chemical Reactions Analysis
4-Hydroxy-TEMPO has been used as a catalyst and chemical oxidant due to its stability as an aminoxyl radical . It has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation .Physical and Chemical Properties Analysis
4-Hydroxy-TEMPO appears as orange crystals . It has a molar mass of 172.248 g·mol−1 . The melting point of this compound is between 71–73 °C . It is soluble in water, with a solubility of 629.3 g/L at 20 °C .Scientific Research Applications
Enhanced Detection in Electron Spin Resonance
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- (TEMP), when mixed with hydroxypropyl methylcellulose, forms a film that enhances the detection of singlet oxygen in vacuo in electron spin resonance (ESR) studies. This method achieved 3.3 times higher ESR intensity than previous methods, following Fick's law with a diffusion coefficient of ≈2.5 × 10−8 cm² s−1 (Hosoya et al., 2018).
Optimization in Organic Synthesis
TEMP is crucial as an intermediate in organic synthesis. Its solubility and crystallization process were optimized using various solvents, particularly ethanol, to improve yield and control crystal size. This approach yielded larger crystals with a narrow size distribution (Su et al., 2017).
Role in Oxidation of Alcohols
TEMP, as a catalyst, enables efficient oxidation of primary alcohols to aldehydes in the presence of N-chlorosuccinimide. This method showed high chemoselectivity, especially in the oxidation of primary alcohols in the presence of secondary ones, without overoxidation to carboxylic acids (Einhorn et al., 1996).
Electron Spin Resonance Studies
TEMP, in its nitroxide spin label form (Tanol), was studied for its orientation in the inclusion compound 2′-hydroxy-2,4,4,7,4′-pentamethylflavan. The study provided insights into the nitrogen hyperfine splitting tensor and electron spin resonance (ESR) signal parameters (Smith & Kispert, 1977).
Synthesis of Polymer Stabilizers
TEMP was used to synthesize monomeric stabilizers and polymeric stabilizers for polymers. These stabilizers showed effectiveness against photooxidation and thermal oxidation of polypropylene, indicating its potential in material science (Pan et al., 2000).
Biochemical Applications
TEMP's derivatives, specifically aminoxyl radicals (nitroxides), have significant biomedical applications, such as antioxidants and contrast agents in magnetic resonance imaging (MRI). The study of its stability and transformation in the presence of hepatic microsomal fractions revealed insights into its potential biomedical uses (Babic et al., 2020).
NMR Structural Analysis
NMR techniques were employed to elucidate the structures of TEMP and its derivatives. This study provided detailed information on the resonance and stereo structures of these compounds, crucial for understanding their chemical behavior (Xin-xiang, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
4-Hydroxy-TEMPO, along with related nitroxides, are being studied for their potential antioxidant properties . It is also a promising model substance to inhibit SARS-CoV-2 RNA-dependent RNA polymerase . On an industrial scale, it is often present as a structural element in hindered amine light stabilizers, which are commonly used stabilizers in plastics . It is also used as a polymerization inhibitor, particularly during the purification of styrene .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAUKGQUCHWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859711 | |
Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-10-3, 2226-96-2 | |
Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3637-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tempol-H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tempol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMPOL-H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55XB6IT82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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